Cas no 2228573-20-2 (3-bromo-5-methoxy-4-(nitromethyl)pyridine)
3-bromo-5-methoxy-4-(nitromethyl)pyridine Chemical and Physical Properties
Names and Identifiers
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- 3-bromo-5-methoxy-4-(nitromethyl)pyridine
- 2228573-20-2
- EN300-1907524
-
- Inchi: 1S/C7H7BrN2O3/c1-13-7-3-9-2-6(8)5(7)4-10(11)12/h2-3H,4H2,1H3
- InChI Key: DVHNKKFUNGBIGZ-UHFFFAOYSA-N
- SMILES: BrC1=CN=CC(=C1C[N+](=O)[O-])OC
Computed Properties
- Exact Mass: 245.96400g/mol
- Monoisotopic Mass: 245.96400g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 185
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 67.9Ų
3-bromo-5-methoxy-4-(nitromethyl)pyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1907524-0.05g |
3-bromo-5-methoxy-4-(nitromethyl)pyridine |
2228573-20-2 | 0.05g |
$983.0 | 2023-09-18 | ||
| Enamine | EN300-1907524-0.1g |
3-bromo-5-methoxy-4-(nitromethyl)pyridine |
2228573-20-2 | 0.1g |
$1031.0 | 2023-09-18 | ||
| Enamine | EN300-1907524-0.25g |
3-bromo-5-methoxy-4-(nitromethyl)pyridine |
2228573-20-2 | 0.25g |
$1078.0 | 2023-09-18 | ||
| Enamine | EN300-1907524-0.5g |
3-bromo-5-methoxy-4-(nitromethyl)pyridine |
2228573-20-2 | 0.5g |
$1124.0 | 2023-09-18 | ||
| Enamine | EN300-1907524-1.0g |
3-bromo-5-methoxy-4-(nitromethyl)pyridine |
2228573-20-2 | 1g |
$1172.0 | 2023-05-23 | ||
| Enamine | EN300-1907524-2.5g |
3-bromo-5-methoxy-4-(nitromethyl)pyridine |
2228573-20-2 | 2.5g |
$2295.0 | 2023-09-18 | ||
| Enamine | EN300-1907524-5.0g |
3-bromo-5-methoxy-4-(nitromethyl)pyridine |
2228573-20-2 | 5g |
$3396.0 | 2023-05-23 | ||
| Enamine | EN300-1907524-10.0g |
3-bromo-5-methoxy-4-(nitromethyl)pyridine |
2228573-20-2 | 10g |
$5037.0 | 2023-05-23 | ||
| Enamine | EN300-1907524-1g |
3-bromo-5-methoxy-4-(nitromethyl)pyridine |
2228573-20-2 | 1g |
$1172.0 | 2023-09-18 | ||
| Enamine | EN300-1907524-5g |
3-bromo-5-methoxy-4-(nitromethyl)pyridine |
2228573-20-2 | 5g |
$3396.0 | 2023-09-18 |
3-bromo-5-methoxy-4-(nitromethyl)pyridine Related Literature
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
Additional information on 3-bromo-5-methoxy-4-(nitromethyl)pyridine
3-Bromo-5-Methoxy-4-(Nitromethyl)Pyridine: A Comprehensive Overview
3-Bromo-5-methoxy-4-(nitromethyl)pyridine (CAS No. 2228573-20-2) is a highly specialized organic compound belonging to the class of pyridine derivatives. This compound has garnered significant attention in recent years due to its unique chemical properties and potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The structure of 3-bromo-5-methoxy-4-(nitromethyl)pyridine consists of a pyridine ring with three distinct substituents: a bromine atom at position 3, a methoxy group at position 5, and a nitromethyl group at position 4. These substituents contribute to the compound's reactivity, stability, and functional versatility.
The synthesis of 3-bromo-5-methoxy-4-(nitromethyl)pyridine involves a series of well-established organic reactions, including nucleophilic substitution, oxidation, and coupling processes. Recent advancements in synthetic methodologies have enabled the efficient production of this compound with high purity and yield. Researchers have also explored the use of green chemistry principles to minimize environmental impact during its synthesis.
One of the most promising applications of 3-bromo-5-methoxy-4-(nitromethyl)pyridine lies in its role as an intermediate in drug discovery. The compound's ability to undergo various functional group transformations makes it an ideal candidate for constructing complex molecular architectures with therapeutic potential. For instance, studies have shown that derivatives of this compound exhibit potent anti-inflammatory and antioxidant activities, suggesting their potential use in treating chronic diseases such as arthritis and neurodegenerative disorders.
In the field of agrochemistry, 3-bromo-5-methoxy-4-(nitromethyl)pyridine has been investigated as a precursor for developing novel pesticides and herbicides. Its unique electronic properties allow for selective interaction with target enzymes, making it a valuable tool in crop protection without causing significant harm to non-target organisms or the environment.
Recent research has also highlighted the potential of 3-bromo-5-methoxy-4-(nitromethyl)pyridine in materials science, particularly in the development of advanced materials for energy storage applications. The compound's ability to act as a redox-active component in conducting polymers has been explored for use in high-capacity batteries and supercapacitors.
The stability and reactivity of 3-bromo-5-methoxy-4-(nitromethyl)pyridine have been extensively studied under various conditions. Computational chemistry techniques, such as density functional theory (DFT), have provided insights into the electronic structure and reactivity trends of this compound. These studies have not only enhanced our understanding of its chemical behavior but also paved the way for optimizing its synthesis and application processes.
In conclusion, 3-bromo-5-methoxy-4-(nitromethyl)pyridine (CAS No. 2228573-20-2) is a versatile compound with a wide range of applications across multiple disciplines. Its unique chemical properties, combined with recent advancements in synthetic methods and application development, position it as a valuable tool in modern chemistry research.
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